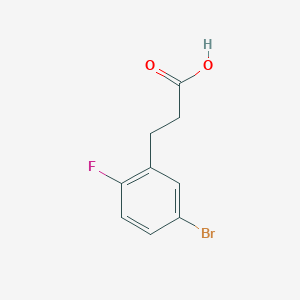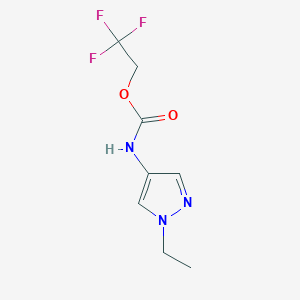
beta-Crocetina
Descripción general
Descripción
Beta-Crocetin is a 20-carbon dicarboxylic acid which is a diterpenoid and natural carotenoid. It’s found in the crocus flower and has been administered as an anti-fatigue dietary supplement .
Synthesis Analysis
The synthesis of beta-Crocetin involves a series of genetic modifications and the strategic overexpression of key enzymes. This process successfully established a complete microbial pathway for synthesizing crocetin and four glycosylated derivatives of crocetin, utilizing glycerol as the primary carbon source . Another method used 3,7-dimethyloctatrienemthanal and methyl 2-bromopropionate as raw materials to synthesize crude crocetin as a dimethyl ester via a three-step reaction .Molecular Structure Analysis
Beta-Crocetin displays a polyunsaturated conjugated acid structure, 4 side-chain methyl groups, and seven conjugated double bonds, including cis-form and trans-form .Chemical Reactions Analysis
The chemical reactions of beta-Crocetin involve the use of HPLC/UHPLC-PDA-MS for chemical profiling and chemometric analysis .Physical And Chemical Properties Analysis
Beta-Crocetin has a molecular weight of 342.4 g/mol. It exhibits poor solubility in water and most organic solvents, except for pyridine and dimethyl sulfoxide. It is sensitive to thermal treatment, light, and pH, undergoing oxidation and isomerization when exposed to light and heat .Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de la beta-Crocetina, centrándose en tres aplicaciones únicas. Cada campo tiene una sección separada y detallada con un encabezado claro y descriptivo:
Oncología
La this compound ha mostrado potencial como agente anticancerígeno. Se ha estudiado su eficacia terapéutica en el tratamiento del cáncer, con especial atención a reconocer los diferentes mecanismos de acción potenciales en los que la crocetina puede estar involucrada. La administración intravenosa de crocetina no da como resultado la detección en orina o heces, pero la administración oral conduce a la eliminación principalmente a través de las heces .
Neurología
En neurología, la this compound se ha probado por su capacidad de atenuar la inflamación y la acumulación de amiloide-β (Aβ) en modelos de ratón de enfermedad de Alzheimer (EA). También ha mostrado efectos sobre la viabilidad celular y los niveles de Aβ40 y Aβ42 en células HeLa transfectadas de forma estable con APP751 mutante sueco .
Cardiología
La this compound tiene aplicaciones terapéuticas en cardiología, particularmente en el tratamiento de trastornos cardíacos y dislipidemia. Se ha observado que disminuye la concentración de colesterol de lipoproteínas de baja densidad (LDL) en estudios in vitro .
Mecanismo De Acción
Target of Action
Beta-Crocetin, a natural product derived from certain plants, has been found to possess a variety of pharmacological properties, including cardioprotective, hepatoprotective, neuroprotective, antidepressant, antiviral, anticancer, atherosclerotic, antidiabetic, and memory-enhancing properties . It interacts with multiple targets in the body, including various enzymes and cellular pathways .
Mode of Action
Beta-Crocetin interacts with its targets through a series of biochemical reactions. For instance, it has been found to suppress the palmitate-induced activation of c-Jun NH (2)-terminal kinase (JNK) and inhibitor kappaB kinase beta (IKKbeta) by inhibiting protein kinase Ctheta (PKCtheta) phosphorylation, thereby improving insulin sensitivity in 3T3-L1 adipocytes .
Biochemical Pathways
Beta-Crocetin affects multiple biochemical pathways. For example, it has been found to modulate the PI3K/Akt, MAPK, and NF-κB pathways . These pathways play crucial roles in cell proliferation, apoptosis, angiogenesis, and inflammation, among other processes .
Pharmacokinetics
Understanding the pharmacokinetics of Beta-Crocetin is crucial for optimizing its therapeutic applications. Although poor bioavailability hinders therapeutic applications, derivatization and formulation preparation technologies have broadened the application prospects for Beta-Crocetin .
Result of Action
The interaction of Beta-Crocetin with its targets and the subsequent changes in biochemical pathways result in a variety of molecular and cellular effects. For instance, Beta-Crocetin has been found to exhibit diverse anti-tumorigenic activities, including inhibition of tumor cell proliferation, induction of apoptosis, suppression of angiogenesis, and potentiation of chemotherapy .
Action Environment
The action, efficacy, and stability of Beta-Crocetin can be influenced by various environmental factors. For example, Beta-Crocetin is sensitive to thermal treatment, light, and pH, undergoing oxidation and isomerization when exposed to light and heat . It is commonly stabilized by esterification with gentiobiose, glucose, or other common sugar moieties .
Direcciones Futuras
Future investigations need to examine whether beta-Crocetin can cross the blood-brain barrier and determine the effect of the beta-Crocetin configuration on BBB permeation . Additionally, a water-soluble γ-cyclodextrin inclusion complex helped to deliver beta-Crocetin across the blood-brain barrier, suggesting potential for further pharmaceutical research .
Análisis Bioquímico
Biochemical Properties
Beta-Crocetin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. A critical step in crocin biosynthesis, which is a derivative of Beta-Crocetin, involves the symmetrical cleavage of zeaxanthin’s two 3-OH-β-ionone rings to yield crocetin dialdehyde . This process involves carotenoid cleavage dioxygenases (CCDs) from diverse sources .
Cellular Effects
Beta-Crocetin has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It exhibits a wide range of pharmacological effects on neurodegeneration, cardiovascular disease, cerebrovascular disease, depression, liver disease, arthritis, tumor, diabetes, etc .
Molecular Mechanism
Beta-Crocetin exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Beta-Crocetin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Beta-Crocetin vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Beta-Crocetin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels
Transport and Distribution
Beta-Crocetin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation . Tissue analysis has shown that Beta-Crocetin is widely distributed in the liver and kidney .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-16-methoxy-2,6,11,15-tetramethyl-16-oxohexadeca-2,4,6,8,10,12,14-heptaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-16(12-8-14-18(3)20(22)23)10-6-7-11-17(2)13-9-15-19(4)21(24)25-5/h6-15H,1-5H3,(H,22,23)/b7-6+,12-8+,13-9+,16-10+,17-11+,18-14+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGQUKOLHQXDLV-QTNXRKSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC)C=CC=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)OC)/C=C/C=C(\C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide](/img/structure/B1517998.png)
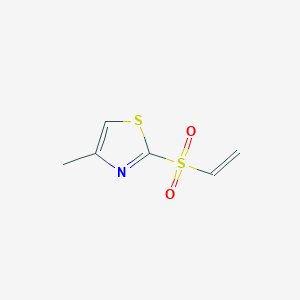
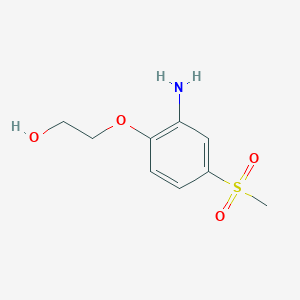

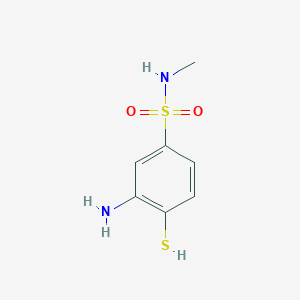
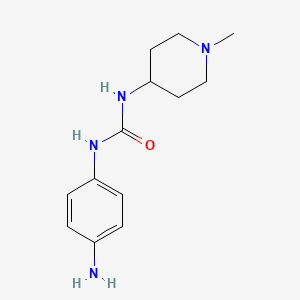

![5-Amino-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B1518013.png)

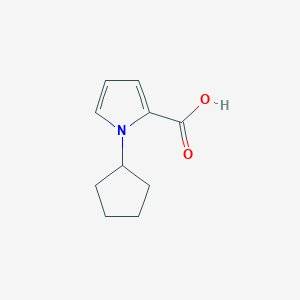
amine](/img/structure/B1518017.png)
![2-{4-[(3-Amino-4-chlorophenyl)sulfonyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518018.png)
